REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Co+2:5].[N+]([O-])([O-])=O.[Cl-].[Y+3:11].[Cl-].[Cl-].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[NH4+].[NH4+]>>[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Co+2:5].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Y+3:11].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Y+3:11] |f:0.1.2,3.4.5.6,7.8.9,10.11,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Name
|
yttrium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Y+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Name
|
yttrium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Y+3].[Cl-].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Co+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Y+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Y+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Co+2:5].[N+]([O-])([O-])=O.[Cl-].[Y+3:11].[Cl-].[Cl-].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[NH4+].[NH4+]>>[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Co+2:5].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Y+3:11].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Y+3:11] |f:0.1.2,3.4.5.6,7.8.9,10.11,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Name
|
yttrium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Y+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Name
|
yttrium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Y+3].[Cl-].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Co+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Y+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Y+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |